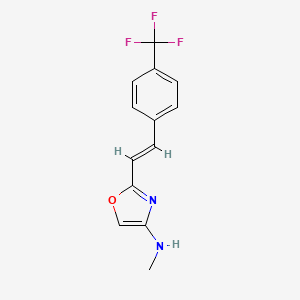

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine

Description

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is a heterocyclic compound featuring an oxazole core substituted with a styryl group bearing a trifluoromethyl (-CF₃) moiety at the para position and a methylamine group at the 4-position. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C13H11F3N2O |

|---|---|

Molecular Weight |

268.23 g/mol |

IUPAC Name |

N-methyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-amine |

InChI |

InChI=1S/C13H11F3N2O/c1-17-11-8-19-12(18-11)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-8,17H,1H3/b7-4+ |

InChI Key |

XTXRXEHBDPJWLL-QPJJXVBHSA-N |

Isomeric SMILES |

CNC1=COC(=N1)/C=C/C2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

CNC1=COC(=N1)C=CC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine typically involves the following steps:

Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction, where a phosphonium ylide reacts with a trifluoromethyl-substituted benzaldehyde.

Oxazole Ring Formation: The styryl intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

N-Methylation: The final step involves the methylation of the oxazole nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine has found applications in several areas of scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.

Medicine: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine with structurally or functionally related compounds, focusing on substituents, molecular properties, and reported activities:

Key Observations

Core Heterocycle Influence: Oxazole vs. Thiazole: Oxazole-based compounds (e.g., the target compound and 4-methyl-oxazol-2-amine) typically exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation. Thiazoles, however, often show stronger hydrogen-bonding interactions due to the sulfur atom, enhancing binding to biological targets . Styryl vs. In contrast, simpler aryl substituents (e.g., 4-chlorophenyl in ) prioritize steric and electronic effects over extended conjugation .

Trifluoromethyl vs. Other Halogenated Groups: The -CF₃ group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to -Cl or -NO₂ substituents in analogs (e.g., logP ~2.8 for 4-(3-nitrophenyl)-thiazol-2-amine) . This may improve blood-brain barrier penetration, a critical factor in CNS-targeted drug design.

Biological Activity Trends :

- Anti-inflammatory activity is prominent in thiazole derivatives with propargyl substituents (e.g., compound 4b in ), achieving IC₅₀ values <10 μM in COX-2 inhibition assays. The target compound’s styryl-oxazole scaffold could similarly modulate inflammatory pathways but requires empirical validation .

- Antimicrobial activity is observed in oxadiazole-triazole hybrids (), suggesting that the trifluoromethylstyryl group in the target compound might synergize with the oxazole core for similar applications .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Heck coupling for styryl group introduction, as seen in analogous styryl-oxazole preparations . In contrast, thiazole derivatives (e.g., ) are often synthesized via Hantzsch thiazole cyclization, which is more scalable but less stereoselective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.